(S)-5-Azido-2-(Fmoc-amino)pentanoic acid

Catalog No.
S771809
CAS No.
1097192-04-5
M.F
C20H20N4O4
M. Wt
380,4 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-5-Azido-2-(Fmoc-amino)pentanoic acid

CAS Number

1097192-04-5

Product Name

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid

IUPAC Name

(2S)-5-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C20H20N4O4

Molecular Weight

380,4 g/mole

InChI

InChI=1S/C20H20N4O4/c21-24-22-11-5-10-18(19(25)26)23-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,23,27)(H,25,26)/t18-/m0/s1

InChI Key

TVPIDQLSARDIPX-SFHVURJKSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=[N+]=[N-])C(=O)O

Synonyms

N-alpha-(9-Fluorenylmethyloxycarbonyl)-delta-azido-L-norvaline;(S)-2-(9-Fluoren-ylmethyloxycarbonylamino)-5-azidopentanoic acid;(S)-Fmoc-2-amino-5-azido-pentanoic acid;Fmoc-L-azidoornitine;Fmoc-L-delta-azidoornithine;Fmoc-Orn(N3);Fmoc-L-Orn(N3)

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=[N+]=[N-])C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=[N+]=[N-])C(=O)O

Peptide Synthesis

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid, also known as Fmoc-L-delta-azidoornithine or Fmoc-Orn(N2)-OH, is a valuable building block in peptide synthesis. The Fmoc group (Fluorenylmethoxycarbonyl) acts as a temporary protecting group for the amino functionality, allowing for the stepwise assembly of peptides using solid-phase peptide synthesis (SPPS) techniques. The azide group at the fifth position can be further utilized for conjugation reactions via click chemistry, enabling the introduction of various functionalities or targeting moieties to the peptide chain.

Drug Discovery and Development

The azide functionality of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid allows for the incorporation of bioactive molecules or targeting ligands into peptides. This feature is valuable in drug discovery and development, as it enables the creation of novel therapeutic agents with improved potency, selectivity, and targeting capabilities. For instance, researchers have explored the use of this compound to develop peptides that target specific receptors or enzymes associated with diseases.

Bioconjugation and Labeling

The azide group in (S)-5-Azido-2-(Fmoc-amino)pentanoic acid can participate in click reactions with complementary functional groups like alkynes or phosphines. This property makes it useful for bioconjugation applications, where biomolecules such as antibodies, proteins, or nanoparticles can be efficiently labeled with fluorophores, drugs, or imaging probes. This selective and biocompatible labeling strategy has applications in bioimaging, drug delivery, and biosensing.

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid is a specialized amino acid derivative characterized by the presence of an azido group at the fifth carbon and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group. Its molecular formula is C20_{20}H20_{20}N4_{4}O4_{4}, with a molecular weight of approximately 380.40 g/mol . This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its unique reactivity and stability under various conditions .

The azido group in (S)-5-Azido-2-(Fmoc-amino)pentanoic acid allows for versatile chemical modifications. Notably, it can undergo Staudinger reduction to convert the azido group into an amine, facilitating further functionalization of peptides . Additionally, this compound participates in click chemistry reactions, particularly with alkynes, enabling the formation of triazoles, which are valuable in drug discovery and development .

Research indicates that (S)-5-Azido-2-(Fmoc-amino)pentanoic acid can be incorporated into proteins and peptides, where it serves as an effective infrared probe for studying local electrostatic environments within biomolecules . This property makes it a useful tool in biochemical assays and studies involving protein interactions.

Several methods exist for synthesizing (S)-5-Azido-2-(Fmoc-amino)pentanoic acid. The most common approach involves:

  • Protection of the Amino Group: The amino group is protected using Fmoc to prevent unwanted reactions during synthesis.
  • Azidation: The introduction of the azido group can be achieved through nucleophilic substitution or other azidation techniques.
  • Purification: The final product is purified using chromatographic methods to ensure high purity suitable for biological applications .

Optimized synthetic routes have been developed to produce this compound efficiently and cost-effectively, allowing for multigram quantities to be synthesized within a short time frame .

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid has several notable applications:

  • Peptide Synthesis: It is extensively used in SPPS for creating peptides with modifiable side chains.
  • Bioconjugation: The azido group facilitates bioconjugation reactions, including click chemistry, which is crucial for developing targeted therapeutics.
  • Research Tool: Its ability to act as an infrared probe aids in studying protein conformations and interactions .

Interaction studies involving (S)-5-Azido-2-(Fmoc-amino)pentanoic acid have shown its potential as a probe for investigating protein dynamics and interactions. For instance, its incorporation into peptides allows researchers to analyze how local electrostatic environments affect protein behavior and function . Such studies are vital for understanding complex biological processes and developing new therapeutic strategies.

Several compounds share structural features with (S)-5-Azido-2-(Fmoc-amino)pentanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
β-AzidoalanineAzido group on β-carbonSimpler structure; less versatile in peptide synthesis
γ-AzidohomoalanineAzido group on γ-carbonUseful for studying peptide folding; less stable than (S)-5-Azido-2-(Fmoc-amino)pentanoic acid
δ-AzidoornithineAzido group on δ-carbonImportant for studying polyamine metabolism; different biological activity profile
ω-AzidolycineAzido group on ω-carbonUnique applications in neurobiology; less commonly used than (S)-5-Azido-2-(Fmoc-amino)pentanoic acid

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid stands out due to its specific position of the azido group and the Fmoc protection strategy, making it particularly suitable for diverse applications in peptide chemistry and bioconjugation compared to other azido amino acids. Its stability under various conditions further enhances its utility in research and development settings.

IUPAC Name:
(S)-5-Azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid.

Synonyms:

  • Fmoc-5-azido-L-norvaline
  • Fmoc-L-δ-azidoornithine
  • Fmoc-Orn(N₃)-OH.

Molecular Formula: C₂₀H₂₀N₄O₄
Molecular Weight: 380.40 g/mol.

Structural Features:

  • Azide group (-N₃): Enables Huisgen 1,3-dipolar cycloaddition (click chemistry).
  • Fmoc group: Protects the α-amino group during SPPS, removable under basic conditions.
  • Pentanoic acid backbone: Provides a five-carbon spacer for conjugation.

SMILES:
OC(=O)[C@H](CCCN=[N+]=[N-])NC(=O)OCC1c2ccccc2-c3ccccc13.

InChI Key:
TVPIDQLSARDIPX-SFHVURJKSA-N.

Historical Development and Significance

The synthesis of azido amino acids emerged alongside advancements in click chemistry, pioneered by K. Barry Sharpless and Morten Meldal in the early 2000s. The demand for site-specific bioconjugation drove the development of Fmoc-protected azido amino acids, enabling their seamless integration into SPPS workflows. (S)-5-Azido-2-(Fmoc-amino)pentanoic acid was first synthesized via Hofmann rearrangement of Fmoc-protected asparagine or glutamine, followed by diazo transfer reactions. This two-step process, optimized for scalability and purity, eliminated the need for chromatographic purification, making the compound accessible for industrial applications.

Position within Modified Amino Acid Chemistry

Modified amino acids like (S)-5-azido-2-(Fmoc-amino)pentanoic acid occupy a niche in bioconjugation and peptide engineering. Key comparisons include:

FeatureThis CompoundStandard Amino Acids
Functional GroupAzide (-N₃)Amine (-NH₂), Carboxyl (-COOH)
Protection StrategyFmoc at α-aminoTransient protecting groups
ApplicationsClick chemistry, ADCsProtein biosynthesis

The azide group’s bio-orthogonality allows selective conjugation with alkynes, while the Fmoc group ensures compatibility with SPPS. This dual functionality positions the compound as a cornerstone in synthesizing antibody-drug conjugates (ADCs) and cyclic peptides.

Synthesis and Applications

Synthetic Methods

Primary Routes:

  • Hofmann Rearrangement:
    Fmoc-protected asparagine undergoes rearrangement with [bis(trifluoroacetoxy)iodo]benzene (BTI) to yield an intermediate isocyanate, which is hydrolyzed to the corresponding amine.
  • Diazo Transfer:
    Imidazole-1-sulfonyl azide hydrochloride converts the amine to an azide under mild conditions (pH 9, K₂CO₃).

Reaction Scheme:

Fmoc-Asn-OH → Hofmann Rearrangement → Fmoc-β-amino-alanine → Diazo Transfer → (S)-5-Azido-2-(Fmoc-amino)pentanoic acid  

Yield: 62–75%.

Click Chemistry Applications

The compound’s azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages. Key applications include:

  • Peptide Cyclization: Stapled peptides with enhanced proteolytic stability.
  • Antibody-Drug Conjugates (ADCs): Site-specific toxin conjugation via engineered antibodies.
  • Fluorescent Labeling: Azide-alkyne reactions with fluorophores for imaging.

Peptide Synthesis Workflows

In SPPS, the compound is incorporated at desired positions using standard Fmoc deprotection (piperidine) and coupling reagents (HBTU/HOBt). Post-synthesis, the azide enables on-resin or solution-phase conjugation without side-chain deprotection.

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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